Cas no 1367922-17-5 (2H-Thiopyran-4-acetic acid, tetrahydro-α-methyl-, 1,1-dioxide)

2H-Thiopyran-4-acetic acid, tetrahydro-α-methyl-, 1,1-dioxide 化学的及び物理的性質
名前と識別子
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- 2H-Thiopyran-4-acetic acid, tetrahydro-α-methyl-, 1,1-dioxide
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- インチ: 1S/C8H14O4S/c1-6(8(9)10)7-2-4-13(11,12)5-3-7/h6-7H,2-5H2,1H3,(H,9,10)
- InChIKey: NRXVDULJQIQPFE-UHFFFAOYSA-N
- ほほえんだ: C(C1CCS(=O)(=O)CC1)(C)C(=O)O
2H-Thiopyran-4-acetic acid, tetrahydro-α-methyl-, 1,1-dioxide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD01103805-5g |
2-(1,1-Dioxidotetrahydro-2H-thiopyran-4-yl)propanoic acid |
1367922-17-5 | 95% | 5g |
¥8785.0 | 2023-04-10 | |
Enamine | EN300-783151-1.0g |
2-(1,1-dioxo-1lambda6-thian-4-yl)propanoic acid |
1367922-17-5 | 95.0% | 1.0g |
$770.0 | 2025-02-22 | |
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD01103805-1g |
2-(1,1-Dioxidotetrahydro-2H-thiopyran-4-yl)propanoic acid |
1367922-17-5 | 95% | 1g |
¥3031.0 | 2023-04-10 | |
Enamine | EN300-783151-0.1g |
2-(1,1-dioxo-1lambda6-thian-4-yl)propanoic acid |
1367922-17-5 | 95.0% | 0.1g |
$678.0 | 2025-02-22 | |
Enamine | EN300-783151-0.25g |
2-(1,1-dioxo-1lambda6-thian-4-yl)propanoic acid |
1367922-17-5 | 95.0% | 0.25g |
$708.0 | 2025-02-22 | |
Enamine | EN300-783151-10.0g |
2-(1,1-dioxo-1lambda6-thian-4-yl)propanoic acid |
1367922-17-5 | 95.0% | 10.0g |
$3315.0 | 2025-02-22 | |
Enamine | EN300-783151-2.5g |
2-(1,1-dioxo-1lambda6-thian-4-yl)propanoic acid |
1367922-17-5 | 95.0% | 2.5g |
$1509.0 | 2025-02-22 | |
Enamine | EN300-783151-0.5g |
2-(1,1-dioxo-1lambda6-thian-4-yl)propanoic acid |
1367922-17-5 | 95.0% | 0.5g |
$739.0 | 2025-02-22 | |
Enamine | EN300-783151-0.05g |
2-(1,1-dioxo-1lambda6-thian-4-yl)propanoic acid |
1367922-17-5 | 95.0% | 0.05g |
$647.0 | 2025-02-22 | |
Enamine | EN300-783151-5.0g |
2-(1,1-dioxo-1lambda6-thian-4-yl)propanoic acid |
1367922-17-5 | 95.0% | 5.0g |
$2235.0 | 2025-02-22 |
2H-Thiopyran-4-acetic acid, tetrahydro-α-methyl-, 1,1-dioxide 関連文献
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Hiromu Kumagai,Ryou Matsunaga,Tatsuya Nishimura,Yuya Yamamoto,Satoshi Kajiyama,Yuya Oaki,Kei Akaiwa,Hirotaka Inoue,Hiromichi Nagasawa,Takashi Kato Faraday Discuss., 2012,159, 483-494
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2. Characterization and validation of sampling and analytical methods for mycotoxins in workplace airDanièle Jargot,Sandrine Melin Environ. Sci.: Processes Impacts, 2013,15, 633-644
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3. Carbocycles via enantioselective inter- and intramolecular iridium-catalysed allylic alkylations†Stephane Streiff,Carolin Welter,Mathias Schelwies,Gunter Lipowsky,Nicole Miller,Günter Helmchen Chem. Commun., 2005, 2957-2959
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D. Ogończyk,J. Węgrzyn,P. Jankowski,B. Dąbrowski,P. Garstecki Lab Chip, 2010,10, 1324-1327
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Ying-Jin Wang,Chang-Qing Miao,Jing-Jing Xie,Ya-Ru Wei,Guang-Ming Ren New J. Chem., 2019,43, 15979-15982
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Haibo Wang,Lang Yin,Sujia Zhang Environ. Sci.: Water Res. Technol., 2017,3, 147-155
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Kiyomi Ohmori,Youhei Sato,Daisuke Nakajima,Shiho Kageyama,Fujio Shiraishi,Teruhisa Fujimaki,Sumio Goto Environ. Sci.: Processes Impacts, 2013,15, 1031-1040
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Daniele Battegazzore,Jenny Alongi,Gaelle Fontaine,Alberto Frache,Serge Bourbigot,Giulio Malucelli RSC Adv., 2015,5, 39424-39432
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Zhenwei Wang,Husam N. Alshareef J. Mater. Chem. A, 2018,6, 10176-10183
2H-Thiopyran-4-acetic acid, tetrahydro-α-methyl-, 1,1-dioxideに関する追加情報
Introduction to 2H-Thiopyran-4-acetic acid, tetrahydro-α-methyl-, 1,1-dioxide (CAS No. 1367922-17-5)
The compound 2H-Thiopyran-4-acetic acid, tetrahydro-α-methyl-, 1,1-dioxide, identified by the CAS number 1367922-17-5, represents a fascinating molecule in the realm of heterocyclic chemistry. This tetrahydropyrano[3,4-c]thiophene derivative features a unique structural framework that has garnered significant attention from researchers due to its potential applications in pharmaceuticals and material science. The presence of a carboxylic acid moiety and a methyl-substituted tetrahydropyran ring suggests versatile reactivity, making it a promising candidate for further exploration.
In recent years, the study of thiopyran derivatives has seen considerable advancement, particularly in their role as intermediates in drug development. The structural motif of 2H-Thiopyran-4-acetic acid, tetrahydro-α-methyl-, 1,1-dioxide is particularly intriguing because it combines the stability of a tetrahydropyran ring with the functional diversity of a thiophene scaffold. This combination has been exploited in the design of molecules with potential biological activity. For instance, derivatives of thiopyran have been investigated for their antimicrobial and anti-inflammatory properties, areas where this compound shows promise.
The synthesis of 2H-Thiopyran-4-acetic acid, tetrahydro-α-methyl-, 1,1-dioxide involves multi-step organic transformations that highlight the synthetic ingenuity required to construct such complex heterocycles. The introduction of the dioxide functionality at the 1,1-position adds an extra layer of complexity to its chemical behavior, influencing both its reactivity and its interactions with biological targets. This feature has prompted researchers to explore its potential as a chiral building block in asymmetric synthesis.
One of the most compelling aspects of this compound is its utility as a precursor in the synthesis of more complex molecules. The carboxylic acid group can be readily modified through esterification or amidation reactions, allowing for the creation of a wide array of derivatives with tailored properties. Similarly, the tetrahydropyran ring can undergo various functionalization reactions, including alkylation and oxidation processes, which open up numerous possibilities for structural diversification.
Recent studies have begun to unravel the pharmacological potential of 2H-Thiopyran-4-acetic acid, tetrahydro-α-methyl-, 1,1-dioxide and its derivatives. Researchers have demonstrated that certain thiopyran-based compounds exhibit inhibitory activity against enzymes involved in inflammatory pathways. This has sparked interest in developing novel therapeutic agents targeting these pathways for conditions such as rheumatoid arthritis and inflammatory bowel disease. The unique structural features of this compound make it an attractive scaffold for medicinal chemists seeking to design next-generation drugs.
The material science applications of 2H-Thiopyran-4-acetic acid, tetrahydro-α-methyl-, 1,1-dioxide are also noteworthy. Its ability to form stable complexes with metal ions has led to investigations into its use as a ligand in coordination chemistry. Such complexes have potential applications in catalysis and as sensors for detecting metal ions in environmental samples. Furthermore, the compound's ability to self-assemble into supramolecular structures has opened up avenues for designing advanced materials with specific functionalities.
The computational modeling of 2H-Thiopyran-4-acetic acid, tetrahydro-α-methyl-, 1,1-dioxide has provided valuable insights into its molecular behavior. Advanced computational techniques have allowed researchers to predict its interactions with biological targets at an atomic level. These predictions have guided experimental efforts and have accelerated the discovery process by identifying promising derivatives before they are synthesized in the lab.
In conclusion,2H-Thiopyran-4-acetic acid, tetrahydro-α-methyl-, 1,1-dioxide (CAS No. 1367922-17-5) is a versatile and intriguing molecule with significant potential across multiple disciplines. Its unique structural features make it an excellent candidate for further research in pharmaceuticals and material science. As our understanding of its properties grows,so too does its promise as a building block for innovative chemical applications.
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